4-[2-(piperidin-4-yl)ethyl]pyridine dihydrochloride
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Overview
Description
“4-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride” is represented by the InChI code1S/C10H14N2.2ClH/c1-2-6-12-10 (3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of piperidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride” include a molecular weight of 235.16 . It is a solid at room temperature and should be stored in a dry and cool place .Scientific Research Applications
Synthesis and Chemical Properties
- Intermediates in Organic Synthesis : Studies have shown that pyridine derivatives, similar to 4-(2-(Piperidin-4-yl)ethyl)pyridine dihydrochloride, serve as intermediates in the synthesis of complex organic molecules. For example, the synthesis of lafutidine, an antacid medication, utilizes 2-chloro-4-(piperidin-1-ylmethyl)pyridine as an intermediate, highlighting the compound's importance in pharmaceutical manufacturing processes (Shen Li, 2012).
- Synthetic Methodologies : Research has developed novel synthetic routes to create piperidine derivatives, which are crucial in synthesizing a wide range of bioactive compounds. These methods offer pathways to synthesize structurally complex and functionally diverse molecules, demonstrating the versatility of piperidine-based compounds in chemical synthesis (R. Smaliy et al., 2011).
Applications in Medicinal Chemistry
- Antituberculosis Activity : Piperidine derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Compounds synthesized from piperidine motifs have shown promising activity in inhibiting the growth of tuberculosis bacteria, indicating their potential application in developing new antituberculosis drugs (V. U. Jeankumar et al., 2013).
- Cancer Research : Certain piperidine derivatives have been investigated for their role in cancer therapy. For instance, aurora kinase inhibitors containing piperidine moieties may offer a new approach to cancer treatment, highlighting the importance of piperidine derivatives in the development of novel oncological therapies (ロバート ヘンリー,ジェームズ, 2006).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Piperidine derivatives have been studied for their potential as corrosion inhibitors on metal surfaces. Quantum chemical and molecular dynamic simulation studies suggest that these compounds can effectively adsorb onto metal surfaces, thereby inhibiting corrosion. This application is crucial in protecting industrial equipment and infrastructure from corrosion-induced damage (S. Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Properties
IUPAC Name |
4-(2-piperidin-4-ylethyl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;;/h3-4,7-8,12,14H,1-2,5-6,9-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNUYJAHPXNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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